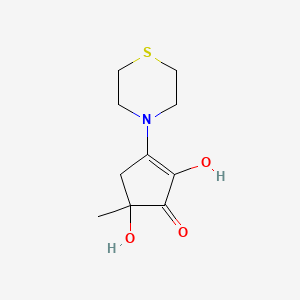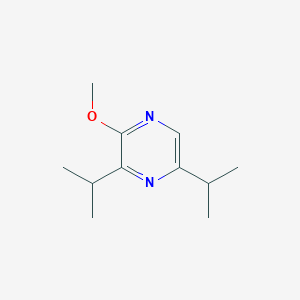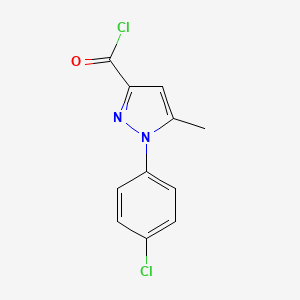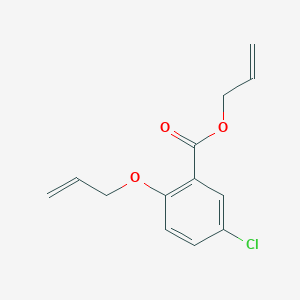![molecular formula C12H12Br2N2 B14226147 4-Amino-1-[(4-bromophenyl)methyl]pyridin-1-ium bromide CAS No. 830323-15-4](/img/structure/B14226147.png)
4-Amino-1-[(4-bromophenyl)methyl]pyridin-1-ium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-1-[(4-bromophenyl)methyl]pyridin-1-ium bromide is a chemical compound with a pyridinium core structure It is characterized by the presence of an amino group at the 4-position and a bromophenylmethyl group attached to the nitrogen atom of the pyridinium ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-[(4-bromophenyl)methyl]pyridin-1-ium bromide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-bromobenzyl bromide and 4-aminopyridine.
Reaction: The 4-bromobenzyl bromide is reacted with 4-aminopyridine in the presence of a suitable solvent, such as acetonitrile or ethanol, under reflux conditions.
Formation of Pyridinium Salt: The reaction leads to the formation of the pyridinium salt, this compound.
Purification: The product is then purified using recrystallization or column chromatography techniques to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with optimized reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is common to achieve consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
4-Amino-1-[(4-bromophenyl)methyl]pyridin-1-ium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Sodium azide (NaN3) in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of azide derivatives.
Aplicaciones Científicas De Investigación
4-Amino-1-[(4-bromophenyl)methyl]pyridin-1-ium bromide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the development of materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 4-Amino-1-[(4-bromophenyl)methyl]pyridin-1-ium bromide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, leading to changes in their activity and function. The presence of the bromophenylmethyl group enhances its binding affinity and specificity, making it a potent agent in various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Amino-1-[(4-chlorophenyl)methyl]pyridin-1-ium chloride
- 4-Amino-1-[(4-fluorophenyl)methyl]pyridin-1-ium fluoride
- 4-Amino-1-[(4-methylphenyl)methyl]pyridin-1-ium methylate
Uniqueness
4-Amino-1-[(4-bromophenyl)methyl]pyridin-1-ium bromide is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications in research and industry.
Propiedades
Número CAS |
830323-15-4 |
|---|---|
Fórmula molecular |
C12H12Br2N2 |
Peso molecular |
344.04 g/mol |
Nombre IUPAC |
1-[(4-bromophenyl)methyl]pyridin-1-ium-4-amine;bromide |
InChI |
InChI=1S/C12H11BrN2.BrH/c13-11-3-1-10(2-4-11)9-15-7-5-12(14)6-8-15;/h1-8,14H,9H2;1H |
Clave InChI |
JBUKHPHZPCWCLA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C[N+]2=CC=C(C=C2)N)Br.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Naphth[2,3-b]oxirene-2,7-dione, 1a,7a-dihydro-1a-methyl-7a-phenyl-](/img/structure/B14226065.png)
![3-{2-[(4-Bromophenyl)sulfanyl]oct-1-EN-1-YL}pyridine](/img/structure/B14226068.png)
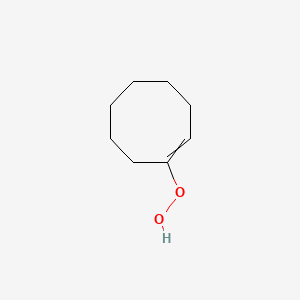
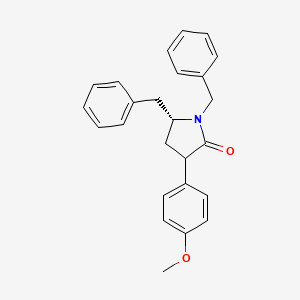
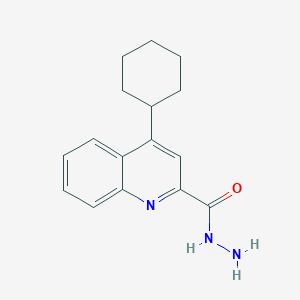
![4-Chloro-3,5-dimethyl-5H-benzo[b]carbazole-6,11-dione](/img/structure/B14226101.png)
